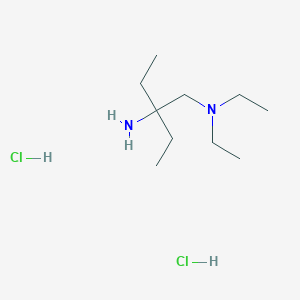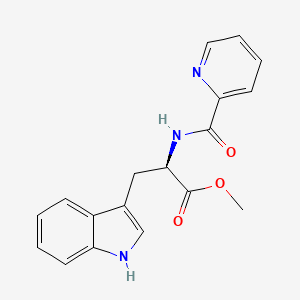
Dansylglutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansylglutathione is a compound formed by the conjugation of glutathione with dansyl chloride. Glutathione is a tripeptide composed of glutamic acid, cysteine, and glycine, and it plays a crucial role in cellular processes such as detoxification, antioxidant defense, and regulation of cellular proliferation. Dansyl chloride is a fluorescent dye that reacts with primary and secondary amines. The resulting this compound is used extensively in biochemical research due to its fluorescent properties, which allow for the detection and quantification of various biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dansylglutathione involves the reaction of oxidized glutathione (glutathione disulfide) with dansyl chloride. The reaction typically occurs in an alkaline medium, such as a sodium carbonate buffer, at room temperature. The reaction proceeds as follows:
Oxidized Glutathione (glutathione disulfide) Reaction: Oxidized glutathione reacts with dansyl chloride to form dansylated glutathione disulfide.
Reduction: The disulfide bond in the dansylated glutathione disulfide is reduced to yield this compound.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves the use of large-scale reactors and purification systems to ensure the high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dansylglutathione undergoes various chemical reactions, including:
Oxidation-Reduction: The compound can participate in redox reactions due to the presence of the thiol group in glutathione.
Substitution: The dansyl group can be substituted under specific conditions, allowing for the modification of the compound for various applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to reduce the disulfide bonds.
Substitution: Substitution reactions often involve nucleophiles that can react with the dansyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxidized glutathione derivatives, while substitution reactions can yield various modified this compound compounds.
Scientific Research Applications
Dansylglutathione has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study various chemical reactions and interactions.
Biology: Employed in the detection and quantification of reactive metabolites and other biochemical compounds.
Medicine: Utilized in drug metabolism studies to identify and quantify reactive metabolites.
Industry: Applied in the development of fluorescent sensors and other analytical tools.
Mechanism of Action
The mechanism of action of dansylglutathione involves its ability to act as a fluorescent probe. The dansyl group emits fluorescence upon excitation, allowing for the detection and quantification of the compound in various biochemical assays. The glutathione moiety can interact with various cellular targets, including enzymes and reactive metabolites, facilitating the study of biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide with similar antioxidant and detoxification properties but lacks the fluorescent properties of dansylglutathione.
Dansylated Amino Acids: Compounds where individual amino acids are conjugated with dansyl chloride, used for similar fluorescent applications but with different biochemical properties.
Uniqueness
This compound is unique due to its combination of the antioxidant and detoxification properties of glutathione with the fluorescent properties of the dansyl group. This dual functionality makes it a valuable tool in various scientific research applications, allowing for the simultaneous study of biochemical reactions and the detection of reactive metabolites.
Properties
Molecular Formula |
C22H28N4O8S2 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-amino-5-[[1-[[2-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxy-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H28N4O8S2/c1-26(2)17-7-3-6-14-13(17)5-4-8-18(14)36(32,33)34-20(28)11-24-21(29)16(12-35)25-19(27)10-9-15(23)22(30)31/h3-8,15-16,35H,9-12,23H2,1-2H3,(H,24,29)(H,25,27)(H,30,31) |
InChI Key |
HXDKZANWQRQGES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)OC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B12313514.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)







![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)


